REACTION_CXSMILES
|
[C:1]1([NH:7][CH:8]2[CH2:17][CH2:16][C:15]3[C:10](=[CH:11][CH:12]=[CH:13][CH:14]=3)[C:9]2=O)[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1.S(NN)(C1C=CC(C)=CC=1)(=O)=O.C(Cl)(Cl)Cl>C(O)C>[C:1]1([NH:7][CH:8]2[CH2:17][CH2:16][C:15]3[C:10](=[CH:11][CH:12]=[CH:13][CH:14]=3)[CH2:9]2)[CH:2]=[CH:3][CH:4]=[CH:5][CH:6]=1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(Cl)(Cl)Cl
|
Name
|
2-phenylaminotetralone
|
Quantity
|
2.37 g
|
Type
|
reactant
|
Smiles
|
C1(=CC=CC=C1)NC1C(C2=CC=CC=C2CC1)=O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
S(=O)(=O)(C1=CC=C(C)C=C1)NN
|
Name
|
|
Quantity
|
50 mL
|
Type
|
solvent
|
Smiles
|
C(C)O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
-10 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
After the removal of the alcohol, 100 ml of alcohol-free chloroform
|
Type
|
ADDITION
|
Details
|
are added to the residue (crude tosylhydrazone)
|
Type
|
ADDITION
|
Details
|
of catecholborane are added
|
Type
|
CUSTOM
|
Details
|
during 30 minutes
|
Duration
|
30 min
|
Type
|
ADDITION
|
Details
|
of trihydrated sodium acetate are then added so as
|
Type
|
ADDITION
|
Details
|
the decompositon of the intermediate addition product
|
Type
|
TEMPERATURE
|
Details
|
the mixture is refluxed during 1 hour
|
Duration
|
1 h
|
Type
|
TEMPERATURE
|
Details
|
After cooling
|
Type
|
ADDITION
|
Details
|
100 ml of water are added
|
Name
|
|
Type
|
product
|
Smiles
|
C1(=CC=CC=C1)NC1CC2=CC=CC=C2CC1
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 80% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |